![molecular formula C15H17FN2O2S B14985905 2-(2-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide](/img/structure/B14985905.png)
2-(2-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
The synthesis of 2-(2-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide typically involves multiple steps, starting with the preparation of the fluorophenoxy and thiazole intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. Industrial production methods may involve optimizing these reactions for higher yields and purity, utilizing large-scale reactors and continuous flow processes.
Analyse Des Réactions Chimiques
2-(2-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering its functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(2-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific pathways involved in diseases.
Industry: It is utilized in the development of specialty chemicals and advanced materials, contributing to innovations in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(2-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide involves its interaction with molecular targets such as enzymes and receptors. The fluorophenoxy group and thiazole ring play crucial roles in binding to these targets, modulating their activity and influencing various biochemical pathways. This compound can inhibit or activate specific enzymes, leading to downstream effects that are of interest in therapeutic research.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 2-(2-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide stands out due to its unique combination of a fluorophenoxy group and a thiazole ring. Similar compounds include:
- 2-(4-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide
- 2-(2-chlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide
- 2-(2-bromophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide
These compounds share structural similarities but differ in their halogen substituents, which can significantly impact their chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C15H17FN2O2S |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
2-(2-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide |
InChI |
InChI=1S/C15H17FN2O2S/c1-3-13(20-14-7-5-4-6-12(14)16)15(19)17-8-11-9-21-10(2)18-11/h4-7,9,13H,3,8H2,1-2H3,(H,17,19) |
Clé InChI |
NUZRUYUEVOTOEP-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)NCC1=CSC(=N1)C)OC2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


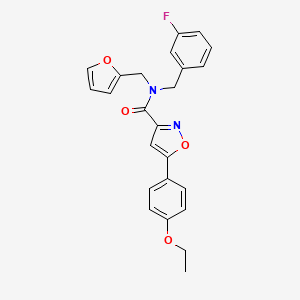
![2-(2-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide](/img/structure/B14985831.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-hydroxyphenyl)butanamide](/img/structure/B14985832.png)
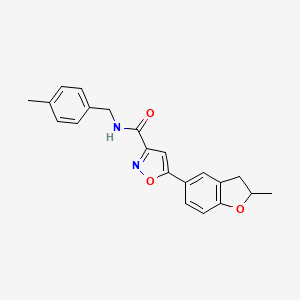
![ethyl 4-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate](/img/structure/B14985859.png)
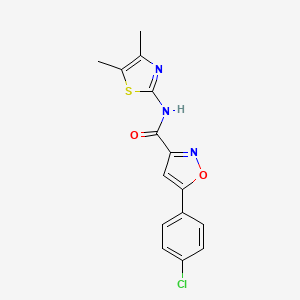
![4-{[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}benzamide](/img/structure/B14985866.png)
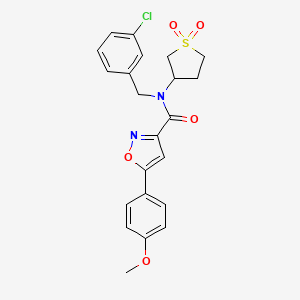
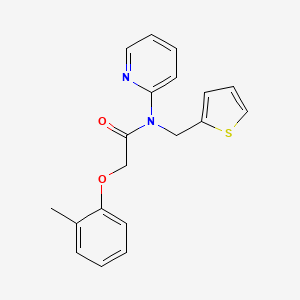
![N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B14985892.png)
![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14985901.png)
![5-[bis(furan-2-ylmethyl)amino]-N-(4-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B14985909.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B14985912.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B14985915.png)
